molecular formula C13H10Cl2O2 B14687695 2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione CAS No. 31478-94-1

2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione

Cat. No.: B14687695
CAS No.: 31478-94-1
M. Wt: 269.12 g/mol
InChI Key: LWBHCXGQHWWFIS-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the second position and a 3-chloropropyl group at the third position on the naphthalene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-chloropropylamine under controlled conditions. The reaction is carried out in an anhydrous environment, often using anhydrous methanol as the solvent. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives .

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It may also interfere with enzymatic activities by forming covalent bonds with nucleophilic sites on enzymes. These interactions can result in the inhibition of cell growth and proliferation, making it a potential candidate for antifungal and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and 3-chloropropyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

31478-94-1

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione

InChI

InChI=1S/C13H10Cl2O2/c14-7-3-6-10-11(15)13(17)9-5-2-1-4-8(9)12(10)16/h1-2,4-5H,3,6-7H2

InChI Key

LWBHCXGQHWWFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CCCCl

Origin of Product

United States

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